Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate
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Overview
Description
Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.
Introduction of Carbamate Group: The carbamate group is introduced by reacting the benzofuran derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Attachment of Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the benzofuran core through a carbamoylation reaction using 3,4-dimethylphenyl isocyanate.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing automated synthesis equipment and continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Hydrolysis: Acidic or basic hydrolysis can break down the carbamate group, yielding the corresponding amine and carboxylic acid.
Scientific Research Applications
Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, leveraging its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate can be compared with other benzofuran derivatives, such as:
Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate: Similar in structure but with methoxy groups instead of methyl groups, which can alter its biological activity and chemical reactivity.
Benzofuran-2-carboxylic acid: A simpler benzofuran derivative with different functional groups, leading to distinct chemical and biological properties.
Indole derivatives: Compounds like indole-3-acetic acid share a similar aromatic structure but differ in their biological activities and applications.
Properties
IUPAC Name |
ethyl N-[2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-4-25-20(24)22-17-15-7-5-6-8-16(15)26-18(17)19(23)21-14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZLKZSNHOYOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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